molecular formula C17H17ClN6O B2656187 N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251622-34-0

N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2656187
CAS No.: 1251622-34-0
M. Wt: 356.81
InChI Key: MLCQZRCEMYEPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazole-Pyrimidine Conjugates in Medicinal Chemistry

The fusion of imidazole and pyrimidine rings represents a strategic approach in drug design, rooted in the distinct pharmacological profiles of both heterocycles. Imidazole, first synthesized by Heinrich Debus in 1858 via the reaction of glyoxal, formaldehyde, and ammonia, has become a cornerstone of medicinal chemistry due to its amphoteric nature, hydrogen-bonding capacity, and role in enzymatic catalysis. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, gained prominence through its inclusion in nucleic acids and antimetabolite drugs such as trimethoprim and azidothymidine.

The conjugation of these rings emerged as a method to synergize their properties. Early examples include cimetidine (an imidazole-based H2 receptor antagonist) and pyrimethamine (a pyrimidine-derived antifolate). Modern hybrids, such as the imidazo[1,2-a]pyrimidine Schiff base derivatives reported by Azzouzi et al., demonstrate antiviral potential by targeting host-virus interactions. These developments underscore the versatility of imidazole-pyrimidine scaffolds in addressing diverse therapeutic targets.

Structural Significance of N-[(2-Chlorophenyl)methyl]-1-[6-(Dimethylamino)pyrimidin-4-yl]-1H-Imidazole-4-Carboxamide

The compound’s structure integrates three critical domains (Table 1):

Table 1: Structural Domains and Functional Implications

Domain Structural Features Functional Role
Imidazole core 5-membered aromatic ring with two nitrogen atoms Hydrogen bonding, π-π stacking, and participation in acid-base catalysis
Pyrimidine ring 6-membered ring with dimethylamino substituent at position 6 Enhanced solubility and potential for intercalation with biomacromolecules
N-[(2-Chlorophenyl)methyl] group Chlorinated benzyl moiety Lipophilicity modulation and target binding via halogen interactions
Carboxamide linker Connects imidazole and pyrimidine rings Conformational flexibility and hydrogen bond donor/acceptor capacity

The imidazole ring’s amphotericity (pKaH ~7.1) enables protonation/deprotonation under physiological conditions, facilitating interactions with acidic or basic residues in biological targets. The pyrimidine ring’s dimethylamino group enhances solubility while maintaining aromaticity, a balance critical for bioavailability. The 2-chlorophenylmethyl group introduces steric bulk and electron-withdrawing effects, potentially improving membrane permeability and target affinity.

Pharmacological Relevance and Research Importance

Imidazole-pyrimidine hybrids are investigated for their dual-target potential. The imidazole moiety often engages in enzyme inhibition (e.g., cytochrome P450, histidine kinases), while pyrimidine derivatives interfere with nucleotide metabolism or protein-protein interactions. In the case of this compound, the carboxamide linker may mimic peptide bonds, enabling interactions with proteases or kinases.

Recent studies on analogous compounds highlight applications in:

  • Antiviral therapy : Imidazo[1,2-a]pyrimidines inhibit SARS-CoV-2 entry by dual targeting of human angiotensin-converting enzyme 2 (hACE2) and spike protein.
  • Oncology : Pyrimidine-based antimetabolites combined with imidazole’s catalytic properties show promise in disrupting DNA synthesis.
  • Antimicrobial resistance : Hybrid structures overcome resistance mechanisms by engaging multiple bacterial targets.

The chloro substituent’s role in enhancing lipophilicity (ClogP ~2.8, estimated) could improve blood-brain barrier penetration, suggesting potential central nervous system applications.

Current Research Landscape and Knowledge Gaps

Despite advances in imidazole-pyrimidine chemistry, critical gaps persist:

  • Structure-Activity Relationships (SAR) : Limited data exist on how substituent positioning (e.g., chloro vs. fluoro at the benzyl group) affects target selectivity.
  • Mechanistic Studies : Most reports focus on synthesis and preliminary activity screens rather than detailed mechanistic analyses.
  • Computational Modeling : Molecular dynamics simulations could elucidate the compound’s binding modes with viral entry proteins or kinase ATP pockets.
  • In Vivo Efficacy : Pharmacokinetic profiles and toxicity thresholds remain uncharacterized for this specific derivative.

Emerging techniques such as aggregation-induced emission (AIE) fluorophore labeling could enable real-time tracking of the compound’s distribution in biological systems, addressing current methodological limitations.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-23(2)15-7-16(21-10-20-15)24-9-14(22-11-24)17(25)19-8-12-5-3-4-6-13(12)18/h3-7,9-11H,8H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCQZRCEMYEPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the pyrimidine ring: This step involves the reaction of the imidazole derivative with a suitable pyrimidine precursor under controlled conditions.

    Attachment of the chlorophenyl group: This is usually done through a nucleophilic substitution reaction, where the chlorophenyl group is introduced to the intermediate compound.

    Final coupling: The final step involves coupling the dimethylamino group to the pyrimidine ring, often using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide as an anticancer agent. The compound's structure suggests it may interact with critical biological pathways involved in cancer cell proliferation and survival.

Case Study:
A study published in ACS Omega demonstrated that similar compounds with imidazole rings exhibited significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The presence of the dimethylamino group is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

Other Therapeutic Uses

Beyond its anticancer properties, there is emerging interest in the compound's potential applications in treating other diseases. Its structural features may lend themselves to development as:

  • Antimicrobial Agents: Similar imidazole derivatives have been tested for antibacterial activity, suggesting that this compound could also exhibit antimicrobial properties .

Case Study:
In vitro studies have indicated that imidazole derivatives can inhibit bacterial growth effectively, making them candidates for further development as antibiotics against resistant strains .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Physicochemical Comparison

The compound shares structural homology with derivatives bearing modifications on the carboxamide-linked aryl/alkyl group. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Carboxamide Key Features
Target Compound C₁₈H₁₈ClN₆O* ~368.8* N-[(2-chlorophenyl)methyl] Chlorine at ortho position; benzyl group enhances lipophilicity
1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide C₁₈H₁₉FN₆O₃ 386.4 N-(3-fluoro-4-methoxyphenyl) Electron-withdrawing (F) and donating (OCH₃) groups; polar character
N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide C₁₈H₂₀N₆O₃ 368.4 N-(3,4-dimethoxyphenyl) Dual methoxy groups increase solubility; planar aromatic system

*Estimated based on structural similarity to analogs.

Substituent Effects on Properties

  • Target Compound: The 2-chlorophenylmethyl group introduces steric bulk and lipophilicity (Cl: LogP ~0.71), favoring membrane permeability.
  • Fluoro-Methoxy Analog () : The 3-fluoro-4-methoxyphenyl group balances polarity (methoxy: LogP ~-0.02) and electronegativity (fluorine: σm ~0.34). This could enhance solubility but reduce blood-brain barrier penetration compared to the target .
  • Dimethoxy Analog () : The 3,4-dimethoxyphenyl group significantly increases hydrophilicity (OCH₃: LogP ~-0.38 per group), likely improving aqueous solubility but reducing cellular uptake efficiency .

Biological Activity

N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, often referred to in scientific literature by its chemical structure or as a specific compound identifier, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H17ClN6O
  • Molecular Weight : 348.81 g/mol
  • IUPAC Name : this compound

Research indicates that this compound acts primarily as a kinase inhibitor. Kinases play a crucial role in various cellular processes, including cell division and signaling pathways. The inhibition of specific kinases can lead to therapeutic effects in conditions such as cancer and inflammation.

Key Mechanisms:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor) : The compound exhibits significant inhibition against EGFR, particularly in mutated forms associated with non-small cell lung cancer (NSCLC) .
  • Anti-inflammatory Effects : It has been shown to suppress COX-2 activity, a key enzyme in the inflammatory pathway, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

Studies have demonstrated that this compound displays potent anticancer activity through:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound effectively reduces cell viability and induces apoptosis .
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.5EGFR inhibition
MCF7 (Breast Cancer)0.8Induction of apoptosis

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes suggests its utility in managing inflammatory conditions. The following table summarizes its effects compared to standard anti-inflammatory drugs:

CompoundIC50 (µM)Comparison with Celecoxib
This compound0.04Comparable to Celecoxib (0.04 µM)

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cell Viability Assays : A study reported that the compound significantly decreased viability in A549 cells, with an IC50 value indicating high potency against this cancer type .
  • Inflammation Models : In animal models of inflammation, administration of the compound led to reduced paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6 .
  • Structural Activity Relationship (SAR) : Research into SAR has indicated that modifications to the imidazole ring can enhance biological activity, providing insights for future drug development .

Q & A

Q. What are the standard synthetic protocols for preparing N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine and imidazole intermediates. For example:

  • Step 1 : React 4-chloropyrimidine with dimethylamine to generate the 6-(dimethylamino)pyrimidin-4-yl intermediate under basic conditions (e.g., K₂CO₃) .
  • Step 2 : Couple the pyrimidine intermediate with a pre-synthesized imidazole-4-carboxamide derivative via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
  • Step 3 : Introduce the (2-chlorophenyl)methyl group via reductive amination or alkylation . Purification often employs column chromatography or recrystallization, with structural confirmation via ¹H/¹³C NMR and LC-MS .

Q. How can researchers characterize the structural integrity and purity of this compound?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of regioisomers .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) to verify molecular weight and detect trace impurities .
  • X-ray Crystallography : For unambiguous determination of 3D conformation (if crystalline) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) to quantify purity (>95% required for pharmacological studies) .

Q. What solvent systems and storage conditions are optimal for maintaining stability?

  • Solubility : The compound is typically soluble in DMSO, DMF, or methanol but insoluble in water. Solubility profiles should be validated via shake-flask methods .
  • Storage : Store at –20°C in anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis of the carboxamide group. Stability studies (e.g., accelerated degradation at 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

Use statistical Design of Experiments (DoE) to identify critical parameters:

  • Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Methodology : Fractional factorial designs (e.g., Taguchi method) reduce experimental runs while quantifying interactions between variables .
  • Case Study : In analogous pyrimidine-imidazole syntheses, optimizing Pd catalyst loading (0.5–2 mol%) and solvent (toluene vs. DMF) improved yields from 45% to 78% .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Example: If molecular docking predicts strong kinase inhibition but in vitro assays show weak activity:

  • Validate binding : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity .
  • Check conformation : Compare computational (DFT-optimized) and experimental (X-ray) structures to identify steric clashes or solvation effects .
  • Orthogonal assays : Test against related kinases to rule out off-target effects .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Membrane separation : Use nanofiltration to remove low-MW byproducts during workup, reducing reliance on column chromatography .
  • Case Study : A 10-fold scale-up of a similar imidazole-carboxamide required switching from batch to flow chemistry, improving heat dissipation and yield consistency .

Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Target deconvolution : Use siRNA screening or CRISPR-Cas9 knockout libraries to identify critical cellular pathways .
  • Metabolomics : LC-MS-based profiling to track downstream metabolite changes (e.g., ATP depletion in cancer cells) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., chloro→fluoro) to correlate structure-activity relationships (SAR) .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetics : Measure plasma protein binding, metabolic stability (using liver microsomes), and bioavailability .
  • Formulation : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve in vivo exposure .
  • Orthogonal models : Validate findings in 3D organoids or patient-derived xenografts (PDX) to bridge the gap between cell lines and animal models .

Methodological Notes

  • Data Contradictions : Always cross-validate using orthogonal techniques (e.g., SPR + ITC for binding, or NMR + X-ray for structure) .
  • Experimental Design : Leverage computational tools (e.g., quantum chemical reaction path searches) to prioritize synthetic routes before lab work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.